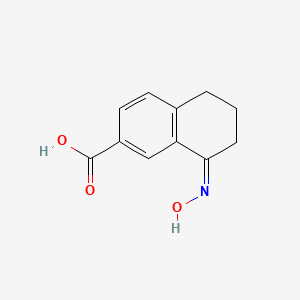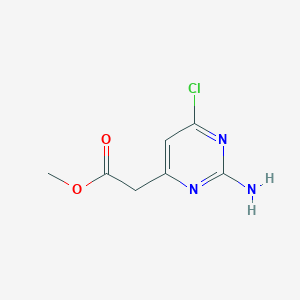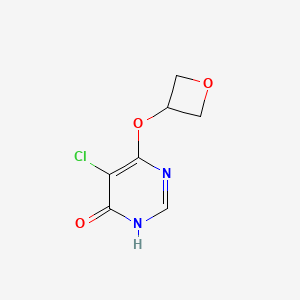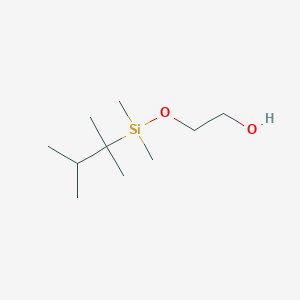
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol ist eine Organosiliciumverbindung, die in der organischen Synthese weit verbreitet ist. Es ist bekannt für seine Rolle als Schutzgruppe für Alkohole, die dazu beiträgt, unerwünschte Reaktionen bei komplexen Syntheseverfahren zu verhindern.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol beinhaltet typischerweise die Reaktion von 2,3-Dimethylbutan-2-ol mit Chlordimethylsilan in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Chlordimethylsilans zu verhindern. Das Produkt wird dann durch Destillation oder Umkristallisation gereinigt.
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Produktion von this compound einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktion wird in großen Reaktoren durchgeführt, wobei Temperatur und Druck kontinuierlich überwacht werden, um eine optimale Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft strengen Qualitätskontrollen unterzogen, um Industriestandards zu erfüllen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu entsprechenden Silanolen oxidiert werden.
Reduktion: Es kann zu Silanen reduziert werden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Silylgruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Natriumperiodat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Halogenide oder Alkoxide werden unter basischen Bedingungen verwendet.
Hauptprodukte
Oxidation: Silanole.
Reduktion: Silane.
Substitution: Verschiedene substituierte Silane, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
This compound wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in:
Chemie: Als Schutzgruppe für Alkohole in der organischen Synthese.
Biologie: Bei der Synthese biologisch aktiver Moleküle.
Medizin: Bei der Entwicklung von Arzneimitteln, bei denen ein Schutz von Hydroxylgruppen erforderlich ist.
Industrie: Bei der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der primäre Mechanismus, durch den this compound seine Wirkung entfaltet, ist die Bildung einer stabilen Silyletherbindung mit Alkoholen. Diese Bindung ist gegenüber vielen Reagenzien resistent, wodurch die Alkoholgruppe während nachfolgender Syntheseschritte geschützt wird. Die Silylgruppe kann unter sauren oder basischen Bedingungen entfernt werden, wodurch der freie Alkohol regeneriert wird.
Wissenschaftliche Forschungsanwendungen
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is extensively used in scientific research, particularly in:
Chemistry: As a protecting group for alcohols in organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: In the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The primary mechanism by which 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol exerts its effects is through the formation of a stable silyl ether bond with alcohols. This bond is resistant to many reagents, thereby protecting the alcohol group during subsequent synthetic steps. The silyl group can be removed under acidic or basic conditions, regenerating the free alcohol.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- 2-((Trimethylsilyl)oxy)ethanol
- 2-((Triisopropylsilyl)oxy)ethanol
Einzigartigkeit
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol ist aufgrund seiner sperrigen Silylgruppe einzigartig, die im Vergleich zu kleineren Silylgruppen einen verbesserten sterischen Schutz bietet. Dies macht es besonders nützlich bei komplexen Syntheseverfahren, bei denen ein selektiver Schutz entscheidend ist.
Eigenschaften
Molekularformel |
C10H24O2Si |
|---|---|
Molekulargewicht |
204.38 g/mol |
IUPAC-Name |
2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol |
InChI |
InChI=1S/C10H24O2Si/c1-9(2)10(3,4)13(5,6)12-8-7-11/h9,11H,7-8H2,1-6H3 |
InChI-Schlüssel |
YLIFPAIIVODJKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)[Si](C)(C)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




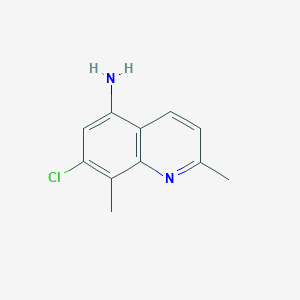
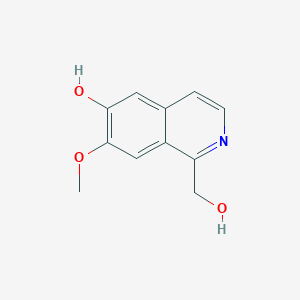


![5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897226.png)

